The primary application of 2-Chloro-4-fluorotoluene in scientific research lies in its ability to generate vibronically excited, jet-cooled benzyl-type radicals. This process is achieved through a technique known as corona excited supersonic expansion coupled with a pinhole-type glass nozzle. []
2-Chloro-4-fluorotoluene (C7H6ClF) is an aromatic organic compound. It is a derivative of toluene (methylbenzene) where a chlorine atom has replaced a hydrogen atom at the second position (ortho) and a fluorine atom has replaced a hydrogen atom at the fourth position (para) of the benzene ring. While not naturally occurring, 2-chloro-4-fluorotoluene finds use as a research intermediate in organic synthesis [].
2-Chloro-4-fluorotoluene has a six-membered benzene ring with a methyl group attached at one carbon and a chlorine atom at another. The unique feature is the presence of a fluorine atom on the opposite side of the ring relative to the chlorine atom. This creates a para-disubstituted structure, potentially affecting its reactivity compared to other isomers. The presence of electronegative chlorine and fluorine atoms can withdraw electron density from the ring, making it less reactive towards electrophiles but potentially activating it for nucleophilic aromatic substitution.
A common method for synthesizing para-disubstituted aromatic compounds is through Friedel-Crafts acylation or alkylation, followed by nucleophilic aromatic substitution to introduce the fluorine atom.
The electron-withdrawing nature of the chlorine and fluorine atoms can activate the ring for nucleophilic aromatic substitution. Depending on the reaction conditions, various nucleophiles could be introduced at different positions on the ring.
Flammable;Irritant